Synthetic Accessibility Advantage: Enantioselective Desymmetrization Yields up to 85% ee for 1,3-Disubstituted Adamantane Derivatives
Rhodium-catalyzed enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives, including 3-(4-methoxyphenyl)adamantane-1-carboxylic acid derivatives, provides optically active amino acid products with enantiomeric excess up to 85% ee (>99% ee after recrystallization) . This synthetic handle enables the preparation of enantioenriched chiral building blocks that are inaccessible from simpler achiral adamantane-1-carboxylic acid analogs lacking the 3-aryl substituent.
| Evidence Dimension | Enantioselective C-H amination efficiency |
|---|---|
| Target Compound Data | Up to 85% ee (e.r. 92.4:7.6) for 1,3-disubstituted adamantane substrates including 3-(4-methoxyphenyl) derivatives |
| Comparator Or Baseline | Achiral adamantane-1-carboxylic acid derivatives: no enantioselective transformation possible |
| Quantified Difference | Enantioselectivity: 85% ee vs. 0% ee (achiral substrate cannot yield enantioenriched product) |
| Conditions | Rh2(S-TCPTTL)4 catalyst, aryloxysulfonamide coupling partner |
Why This Matters
Researchers requiring chiral adamantane-based amino acid building blocks must select a 1,3-disubstituted prochiral adamantane precursor such as 3-(4-methoxyphenyl)adamantane-1-carboxylic acid; achiral monosubstituted analogs cannot deliver enantioenriched products.
